molecular formula C25H17Br2N3S B4624756 2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

Cat. No.: B4624756
M. Wt: 551.3 g/mol
InChI Key: SEKOAFGIGULROL-UHFFFAOYSA-N
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Description

2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with bromophenyl groups, a thiazole ring, and a phenyl group

Scientific Research Applications

2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through the reaction of hydrazine with a diketone, followed by bromination to introduce the bromophenyl groups. The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the cyclization of a thioamide with a haloketone. The final step involves coupling the pyrazole and thiazole rings under suitable conditions, often using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available starting materials .

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups in place of the bromine atoms .

Mechanism of Action

The mechanism of action of 2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors .

Properties

IUPAC Name

2-[3,5-bis(4-bromophenyl)pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Br2N3S/c1-16-24(19-5-3-2-4-6-19)28-25(31-16)30-23(18-9-13-21(27)14-10-18)15-22(29-30)17-7-11-20(26)12-8-17/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKOAFGIGULROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Br2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole
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2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole
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2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole
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2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

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